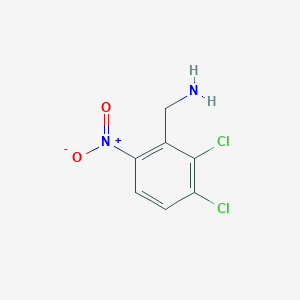

2,3-Dichloro-6-nitrobenzylamine

概要

説明

2,3-Dichloro-6-nitrobenzylamine is an organic compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . It is a yellow solid that is primarily used as an intermediate in the preparation of various chemical compounds . This compound is known for its applications in organic synthesis and materials science.

準備方法

2,3-Dichloro-6-nitrobenzylamine can be synthesized through several methods. One common synthetic route involves the reaction of 1H-Isoindol-1-one, 3-hydroxy- with 2,3-Dichloro-6-Nitrobenzyl Chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods often involve acid hydrolysis using hydrochloric acid from substituted benzylphthalimide, yielding this compound in 75-95% yield .

化学反応の分析

2,3-Dichloro-6-nitrobenzylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Synthesis and Intermediary Role

The compound serves as a crucial intermediate in the synthesis of anagrelide , a medication used to reduce elevated platelet counts in patients with essential thrombocythemia. The synthesis pathway typically involves several steps:

- Starting Material : 1,2,3-Trichlorobenzene is nitrated to produce 2,3-dichloro-6-nitrobenzaldehyde.

- Reduction : This aldehyde is then reduced to form 2,3-dichloro-6-nitrobenzyl alcohol.

- Formation of Benzylamine : The alcohol undergoes further reactions to yield 2,3-dichloro-6-nitrobenzylamine .

This synthetic route highlights the compound's utility in pharmaceutical chemistry as a precursor for more complex molecules.

3.1. Anagrelide Synthesis

Anagrelide is synthesized from this compound through various chemical transformations. The process includes:

- Formation of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine : This compound is synthesized by reacting the amine with ethyl glycinate under specific conditions.

- Cyclization : The resulting glycine derivative is cyclized to form anagrelide .

This application is critical for developing treatments for conditions related to platelet aggregation.

3.2. Inhibitors of Prostate Cancer

Recent studies have explored the design of aryl benzylamine derivatives as selective inhibitors for enzymes involved in prostate cancer progression. Compounds based on the structure of this compound have shown promising results in inhibiting specific enzymes like 17β-HSD3, which plays a role in androgen metabolism .

4.1. Synthesis Efficiency Improvement

Research has focused on improving the efficiency of synthesizing ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride from this compound. Innovations include:

- Utilizing less hazardous reagents and optimizing reaction conditions to enhance yield and reduce by-products.

- Developing scalable synthesis methods suitable for industrial applications .

Studies assessing the biological activity of compounds derived from this compound have demonstrated their potential as therapeutic agents against various diseases. For instance:

作用機序

The mechanism of action of 2,3-Dichloro-6-nitrobenzylamine involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify its structure and reactivity. The specific molecular targets and pathways involved depend on the context of its use in research and industrial applications .

類似化合物との比較

2,3-Dichloro-6-nitrobenzylamine can be compared with other similar compounds, such as:

N,N-Dimethyl-4-nitrobenzylamine: Shares structural similarities and is used as an intermediate in organic synthesis.

4-Nitrobenzylamine: Used to derivatize carbon materials and enhance their functionality.

These compounds highlight the unique properties of this compound, particularly its versatility in various chemical reactions and applications.

生物活性

2,3-Dichloro-6-nitrobenzylamine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves the nitration of 2,3-dichlorobenzaldehyde. The process is conducted using concentrated nitric acid in a sulfuric acid medium under controlled temperatures to minimize byproducts. The resulting compound can then undergo further transformations to yield derivatives with enhanced biological profiles .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on specific enzymes and its potential therapeutic applications. Notably, it has shown promise as a selective inhibitor for certain types of hydroxysteroid dehydrogenases (HSDs), which are crucial in steroid metabolism.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit potent inhibition against 17β-HSD3, an enzyme implicated in prostate cancer progression. The compound's IC50 values suggest a strong binding affinity, with some derivatives achieving values as low as 74 nM . This selectivity over other HSD types enhances its therapeutic potential.

Case Studies

Several studies have evaluated the efficacy of this compound derivatives in preclinical models:

-

Prostate Cancer Models :

- A study demonstrated that a derivative of this compound significantly reduced tumor growth in LNCaP cell lines (human prostate cancer cells) when administered in vivo. The compound's ability to lower testosterone and dihydrotestosterone levels in plasma was noted as a critical mechanism for its anti-tumor activity .

-

Selectivity and Toxicity :

- Another investigation assessed the selectivity of various benzylamine derivatives against HSD types 1 and 2. It was found that while some compounds showed high inhibition rates (>70%) at concentrations around 10 µM, others were classified as inactive (<20% inhibition), indicating the importance of structural modifications for enhancing selectivity and reducing cytotoxicity .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | IC50 (nM) | Target Enzyme | Selectivity Ratio |

|---|---|---|---|

| This compound | 74 | 17β-HSD3 | High |

| Derivative A | 50 | 17β-HSD3 | Moderate |

| Derivative B | >100 | HSD Type 1 | Low |

| Derivative C | <20 | Inactive | N/A |

特性

IUPAC Name |

(2,3-dichloro-6-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQPKDBOSKBIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573627 | |

| Record name | 1-(2,3-Dichloro-6-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-49-3 | |

| Record name | 1-(2,3-Dichloro-6-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDP9Q82CN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。